Ácido 3,4-dihidro-2H-1,4-benzoxacina-6-carboxílico

Descripción general

Descripción

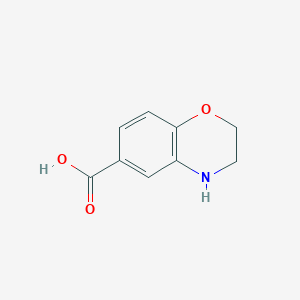

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is a weak acid that can react with bases to form salts .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature. One efficient synthesis method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves a chiral phosphoric acid (CPA) catalyzed transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the presence of a benzoxazine ring in the molecule.Chemical Reactions Analysis

The reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.16 . It is a solid substance .Aplicaciones Científicas De Investigación

Síntesis de Derivados Novedosos

El ácido 3,4-dihidro-2H-1,4-benzoxacina-6-carboxílico se utiliza en la síntesis de nuevos derivados de N-(3,4-dihidro-2H-1,4-benzoxazin-6-il) sulfonamida sustituidos . Estos derivados se encuentran que son importantes intermediarios sintéticos que tienen papeles en aplicaciones biológicas .

Aplicaciones Antibacterianas

Los derivados del ácido 3,4-dihidro-2H-1,4-benzoxacina-6-carboxílico han mostrado potencial como agentes antibacterianos . La demanda de desarrollo de nuevos agentes antibacterianos es urgente debido a la creciente resistencia a los antibióticos existentes .

Aplicaciones Anticancerígenas

Se sintetizó una serie de compuestos basados en el andamiaje 3,4-dihidro-2H-1,4-benzoxacina como posibles agentes anticancerígenos . Estos análogos exhibieron una potencia moderada a buena contra varias líneas celulares de cáncer .

Estudios de Relación Estructura-Actividad

El análisis de la relación estructura-actividad de los derivados de 3,4-dihidro-2H-1,4-benzoxacina indicó que la inclusión de grupos hidroxilo en el anillo A y el anillo B fue beneficiosa para la actividad biológica . Tener un grupo para-amino en el anillo C aumentó significativamente la potencia .

Aplicaciones Antifúngicas

Los derivados del ácido 3,4-dihidro-2H-1,4-benzoxacina-6-carboxílico han mostrado una amplia actividad biológica, incluidas las propiedades antifúngicas .

Aplicaciones Industriales

Las 3,4-dihidro-1,3-benzoxazinas son compuestos heterocíclicos interesantes que se polimerizan al calentar para dar resinas termoendurecibles . Estas resinas tienen aplicaciones que van desde el moldeado de piezas de avión hasta adhesivos .

Safety and Hazards

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be stored in a well-ventilated place, away from fire sources and oxidizers .

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBZPKNGZROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695257 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918789-44-3 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing nitro derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?

A1: The synthesis of 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as described in the research paper [], is significant for several reasons. Introducing nitro groups to the core structure can significantly alter the molecule's physicochemical properties, potentially influencing its reactivity, solubility, and interactions with biological targets. These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents on the benzoxazine scaffold influence its potential biological activities. This knowledge is valuable in medicinal chemistry for designing and developing new drug candidates or optimizing existing ones.

Q2: How was the structure of the synthesized nitro derivatives confirmed in the study?

A2: The research employed a combination of spectroscopic techniques and elemental analysis to confirm the structures of the synthesized nitro derivatives []. Infrared (IR) spectroscopy provided information about the functional groups present in the molecules. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offered insights into the arrangement of hydrogen atoms within the molecules. Liquid Chromatography-Mass Spectrometry (LC/MS) analysis was utilized to determine the molecular weight and purity of the synthesized compounds. Finally, elemental analysis verified the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compounds, further confirming their structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)

![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)